molecular formula C17H17N3O2S B7783958 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

Cat. No.: B7783958
M. Wt: 327.4 g/mol
InChI Key: RGERDSPAWJQSGP-UHFFFAOYSA-N
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Description

2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a pyrrolidine ring substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of industrial-scale reactors are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is unique due to the combination of the benzimidazole core and the phenylsulfonyl-substituted pyrrolidine ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-23(22,13-7-2-1-3-8-13)20-12-6-11-16(20)17-18-14-9-4-5-10-15(14)19-17/h1-5,7-10,16H,6,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGERDSPAWJQSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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